Methyl 6,18-dimethoxy-17-[3-(3,4,5-trimethoxyphenyl)prop-2-enoyloxy]-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate
Description
Methyl 6,18-dimethoxy-17-[3-(3,4,5-trimethoxyphenyl)prop-2-enoyloxy]-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate is a complex yohimban alkaloid derivative characterized by a polycyclic framework with multiple methoxy substituents. The compound features a dodecahydroyohimban core, a 3-(3,4,5-trimethoxyphenyl)prop-2-enoyloxy group at position 17, and a methyl carboxylate moiety at position 17. Its molecular weight is reported as 608.687 g/mol (C₃₄H₄₀N₂O₁₀) based on crystallographic and spectroscopic analyses .
Properties
IUPAC Name |
methyl 6,18-dimethoxy-17-[3-(3,4,5-trimethoxyphenyl)prop-2-enoyloxy]-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H42N2O9/c1-40-21-8-9-22-23-11-12-37-18-20-15-29(46-30(38)10-7-19-13-27(41-2)33(43-4)28(14-19)42-3)34(44-5)31(35(39)45-6)24(20)17-26(37)32(23)36-25(22)16-21/h7-10,13-14,16,20,24,26,29,31,34,36H,11-12,15,17-18H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZLZWPPUNLXJEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(CC2CN3CCC4=C(C3CC2C1C(=O)OC)NC5=C4C=CC(=C5)OC)OC(=O)C=CC6=CC(=C(C(=C6)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H42N2O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
634.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis typically starts from a suitable yohimban alkaloid precursor or a structurally related indole alkaloid framework. The synthetic route involves:
Step 1: Construction of the Yohimban Core
The polycyclic yohimban skeleton is either isolated from natural sources or synthesized via multi-step cyclization reactions involving indole derivatives and piperidine ring formations.Step 2: Introduction of Methoxy Groups
Selective methylation of hydroxyl groups at positions 6 and 18 is achieved using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.Step 3: Esterification with 3,4,5-trimethoxycinnamic Acid Derivative
The key step involves esterification at position 17 with 3-(3,4,5-trimethoxyphenyl)prop-2-enoic acid (trimethoxycinnamic acid) or its activated derivatives (e.g., acid chlorides or anhydrides). This is typically performed using coupling reagents such as dicyclohexylcarbodiimide (DCC) or carbonyldiimidazole (CDI) in the presence of catalysts like 4-dimethylaminopyridine (DMAP).Step 4: Purification and Characterization
The final product is purified by chromatographic techniques (e.g., column chromatography, HPLC) and characterized by spectroscopic methods including NMR, mass spectrometry, and IR spectroscopy.
Specific Synthetic Examples
While direct detailed synthetic protocols for this exact compound are scarce in open literature, analogs such as Rescinnamine (a closely related compound with a similar trimethoxycinnamoyl ester moiety) have well-documented preparation methods that can be adapted.
Example: Esterification Reaction Conditions
| Reagents and Conditions | Outcome |
|---|---|
| Yohimban derivative with free hydroxyl at C-17 | Starting material |
| 3,4,5-Trimethoxycinnamoyl chloride | Acylating agent |
| Base: Pyridine or triethylamine | Neutralizes HCl formed |
| Solvent: Dichloromethane or chloroform | Medium for reaction |
| Temperature: 0°C to room temperature | Controls reaction rate and selectivity |
| Reaction time: 2–24 hours | Ensures complete esterification |
This reaction typically yields the methyl ester of the yohimban derivative with the 3,4,5-trimethoxycinnamoyl group attached at position 17.
Analytical and Quality Control Considerations
The synthesis is monitored and confirmed by analytical techniques:
| Technique | Purpose | Typical Findings |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) | Structure confirmation, stereochemistry | Characteristic chemical shifts for methoxy groups and aromatic protons |
| Mass Spectrometry (LC-MS) | Molecular weight and purity assessment | Molecular ion peak at m/z 608.7 (M+H)+ |
| Infrared Spectroscopy (IR) | Functional group identification | Ester carbonyl absorption around 1735 cm⁻¹ |
| High Performance Liquid Chromatography (HPLC) | Purity and separation analysis | Single peak indicating product purity |
These techniques ensure the compound meets the required purity and structural integrity for pharmaceutical or research applications.
Summary Table of Preparation Steps
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis or isolation of yohimban core | Cyclization or extraction | Starting material for further modification |
| 2 | Selective methylation at positions 6 and 18 | Methyl iodide, base (e.g., K2CO3) | Protects hydroxyl groups as methoxy |
| 3 | Esterification at position 17 | 3,4,5-Trimethoxycinnamoyl chloride, base, solvent | Key step forming the ester linkage |
| 4 | Purification | Column chromatography, HPLC | Ensures product purity |
| 5 | Characterization | NMR, LC-MS, IR | Confirms structure and purity |
Research Findings and Literature Insights
- The compound’s synthesis is closely linked to the preparation of Rescinnamine, which is known to be produced commercially under Good Manufacturing Practices (GMP) with detailed Drug Master Files (DMF) submitted for regulatory approval.
- The esterification with 3,4,5-trimethoxycinnamic acid derivatives is a critical step influencing biological activity, as the trimethoxyphenyl group contributes to ACE inhibition properties.
- Modifications on the yohimban skeleton, such as methoxy substitutions, affect solubility and pharmacokinetics, making the methylation steps important for optimizing drug-like properties.
Chemical Reactions Analysis
Types of Reactions
Methyl 6,18-dimethoxy-17-[3-(3,4,5-trimethoxyphenyl)prop-2-enoyloxy]-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions allow for the replacement of certain groups with others, enabling the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of modified structures with different functional groups.
Scientific Research Applications
Methyl 6,18-dimethoxy-17-[3-(3,4,5-trimethoxyphenyl)prop-2-enoyloxy]-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 6,18-dimethoxy-17-[3-(3,4,5-trimethoxyphenyl)prop-2-enoyloxy]-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. This interaction can lead to a range of effects, depending on the specific target and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to the yohimban alkaloid family, which includes derivatives with variations in substituent groups, stereochemistry, and saturation. Below is a detailed comparison with key analogs:
Table 1: Structural and Physicochemical Comparisons
Key Findings :
Substituent Influence on Molecular Weight: The target compound’s higher molecular weight (608.687 g/mol) compared to analogs like the hydroxy-substituted derivative (564.634 g/mol) reflects the addition of methoxy groups and the extended prop-2-enoyloxy chain . Unsaturation (e.g., the 19-ene group in Raujemidine) reduces molecular weight slightly (606.2584 vs. 608.687) .
Stereochemical and Functional Group Variations: The prop-2-enoyloxy chain at C17 in the target compound distinguishes it from analogs with simpler benzoyloxy or hydroxy groups. This chain may enhance lipophilicity and influence receptor binding .
The benzylidene group in introduces aromaticity, which may alter solubility and bioavailability compared to the trimethoxyphenyl group in the target compound.
Biological Activity
Methyl 6,18-dimethoxy-17-[3-(3,4,5-trimethoxyphenyl)prop-2-enoyloxy]-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate is a complex organic compound with significant potential in biological applications. This article reviews its biological activity based on recent studies and findings.
- Molecular Formula : C35H42N2O9
- Molecular Weight : 634.7 g/mol
- CAS Number : 17340-16-8
- XLogP3 : 4.5 (indicating moderate lipophilicity)
- Hydrogen Bond Acceptors : 10
- Hydrogen Bond Donors : 1
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The trimethoxyphenyl group is known to interact with enzymes and receptors that are critical in various metabolic pathways.
- Receptor Modulation : It may modulate the activity of specific receptors involved in cellular signaling.
- Cellular Interactions : The compound's structure allows it to bind to metal ions and other biomolecules, influencing their function and stability.
Antiproliferative Effects
Recent studies have demonstrated that derivatives of this compound exhibit potent antiproliferative activity against various cancer cell lines:
| Compound | Cell Line | GI50 (μM) | Mechanism |
|---|---|---|---|
| CM-M345 | MCF-7 | 2.1 - 3.4 | p53-MDM2 interaction inhibition |
| BP-M345 | NCI-H460 | 0.17 - 0.45 | Microtubule disruption |
| BP-M345 | A375-C5 | Low toxicity in non-tumor cells | Induction of cell death |
The presence of the trimethoxyphenyl group has been linked to enhanced interactions with microtubules similar to established chemotherapeutics like colchicine .
Case Studies
- Study on Anticancer Activity :
- Mechanistic Insights :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
